molecular formula C18H22N4O B12231995 N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

Cat. No.: B12231995
M. Wt: 310.4 g/mol
InChI Key: WZWRWCGJUGQHMT-UHFFFAOYSA-N
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Description

N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a benzamide core, which is linked to an azetidine ring and a pyridazine moiety

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide

InChI

InChI=1S/C18H22N4O/c1-12-5-7-15(9-13(12)2)18(23)21(4)16-10-22(11-16)17-8-6-14(3)19-20-17/h5-9,16H,10-11H2,1-4H3

InChI Key

WZWRWCGJUGQHMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is then functionalized with a pyridazine derivative. The final step involves the introduction of the benzamide group. Common reagents used in these reactions include methylating agents, amines, and acyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as chromatography and crystallization are used to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents such as alkyl halides or sulfonates are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N,3,4-trimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: :

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